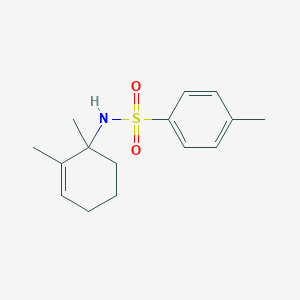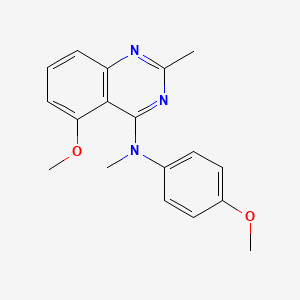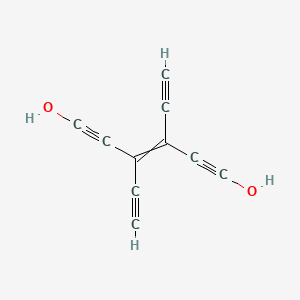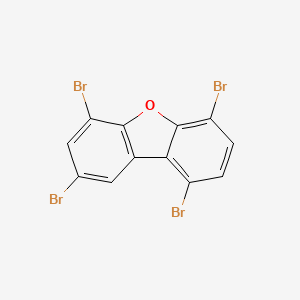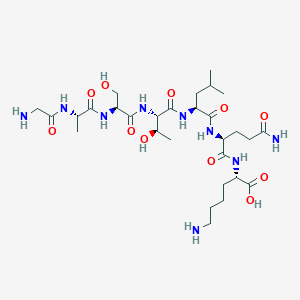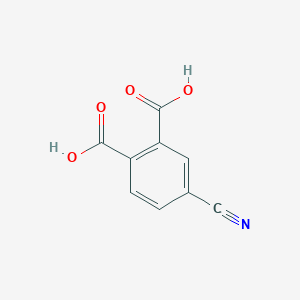
4-Cyanobenzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanobenzene-1,2-dicarboxylic acid is an organic compound with the molecular formula C₉H₅NO₄ It is a derivative of benzenedicarboxylic acid, where a cyano group (-CN) is attached to the benzene ring along with two carboxylic acid groups (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzene-1,2-dicarboxylic acid typically involves the nitration of phthalic acid followed by reduction and subsequent cyanation. The process can be summarized as follows:
Nitration: Phthalic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO₂) at the desired position.
Reduction: The nitro group is then reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid.
Cyanation: Finally, the amino group is converted to a cyano group using reagents like sodium cyanide or copper(I) cyanide under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) for halogenation or sulfonation reactions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated benzene derivatives.
Scientific Research Applications
4-Cyanobenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyanobenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic and electrophilic reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Lacks the cyano group, making it less reactive in certain chemical reactions.
Isophthalic acid (1,3-benzenedicarboxylic acid): Has carboxylic acid groups in different positions, affecting its chemical properties and reactivity.
Terephthalic acid (1,4-benzenedicarboxylic acid): Also has carboxylic acid groups in different positions, used primarily in the production of polyethylene terephthalate (PET).
Uniqueness: 4-Cyanobenzene-1,2-dicarboxylic acid is unique due to the presence of both cyano and carboxylic acid groups on the benzene ring
Properties
CAS No. |
830320-86-0 |
|---|---|
Molecular Formula |
C9H5NO4 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-cyanophthalic acid |
InChI |
InChI=1S/C9H5NO4/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-3H,(H,11,12)(H,13,14) |
InChI Key |
AOLVLPIOTCSFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)
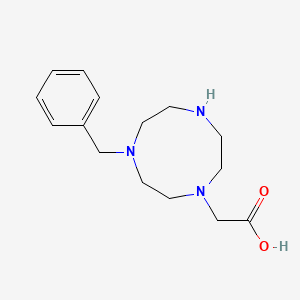
![Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane](/img/structure/B14212524.png)
